Ethyl 3-hydroxy-4-iodobenzoate
Overview
Description
Ethyl 3-hydroxy-4-iodobenzoate is an organic compound with the molecular formula C9H9IO3. It is a white solid widely used in organic synthesis, particularly in the pharmaceutical and agrochemical industries . The compound contains an ester functional group, an aromatic ring, and an iodine atom, making it a versatile building block for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-hydroxy-4-iodobenzoate can be synthesized by esterification of 3-hydroxy-4-iodobenzoic acid. The typical procedure involves dissolving 3-hydroxy-4-iodobenzoic acid in ethanol saturated with hydrogen chloride gas and heating the solution under reflux overnight. The ethanol is then evaporated to yield the ethyl ester compound with a high yield of 97% .
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The reaction conditions are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-4-iodobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, making it a valuable intermediate in organic synthesis.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The aromatic ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Major Products
Nucleophilic Substitution: Various substituted benzoates.
Ester Hydrolysis: 3-hydroxy-4-iodobenzoic acid.
Oxidation: Oxidized aromatic compounds.
Reduction: Reduced aromatic compounds.
Scientific Research Applications
Ethyl 3-hydroxy-4-iodobenzoate is used in various scientific research applications:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-hydroxy-4-iodobenzoate involves its ability to undergo nucleophilic substitution reactions. The iodine atom is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic pathways to create more complex molecules. The ester group can also participate in hydrolysis reactions, which are catalyzed by enzymes or chemical reagents.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-iodobenzoate
- Ethyl 4-hydroxy-3-iodobenzoate
- Methyl 4-hydroxy-3-iodobenzoate
Uniqueness
Ethyl 3-hydroxy-4-iodobenzoate is unique due to the presence of both a hydroxyl group and an iodine atom on the aromatic ring. This combination of functional groups provides a unique reactivity profile, making it a valuable intermediate in organic synthesis. The hydroxyl group can participate in hydrogen bonding, while the iodine atom can undergo nucleophilic substitution, offering versatility in chemical reactions .
Properties
IUPAC Name |
ethyl 3-hydroxy-4-iodobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO3/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPARRIZBQXPSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90454795 | |
Record name | Ethyl 3-hydroxy-4-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90454795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203187-56-8 | |
Record name | Ethyl 3-hydroxy-4-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90454795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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